9H-Carbazole, 3,9-dimethyl-
Description
Contextual Significance within Nitrogen-Containing Heterocyclic Aromatic Systems
Carbazole (B46965) and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds. mdpi.comopenmedicinalchemistryjournal.com Their tricyclic structure, which consists of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, forms a rigid and planar π-conjugated system. mdpi.comtaylorandfrancis.comresearchgate.net This architecture is the foundation for their noteworthy electronic and photophysical properties, making them integral to various scientific applications. researchgate.netresearchgate.net
Nitrogen-containing heterocycles are fundamental in organic chemistry and are prevalent in a vast array of natural products and synthetic compounds. openmedicinalchemistryjournal.com The presence of the nitrogen heteroatom significantly influences the electronic distribution and reactivity of the aromatic system. openmedicinalchemistryjournal.com In the case of carbazole, the nitrogen atom can be readily functionalized, allowing for the tuning of its properties. researchgate.net This versatility has established carbazoles as crucial building blocks in materials science and medicinal chemistry. researchgate.netsigmaaldrich.com
Strategic Importance of Alkyl Substitution Patterns on Carbazole Scaffolds in Modern Organic Chemistry
The strategic placement of alkyl groups on the carbazole scaffold is a key methodology in modern organic chemistry to fine-tune the molecule's characteristics. researchgate.net The introduction of methyl groups at the 3 and 9 positions of the carbazole core, as seen in 9H-Carbazole, 3,9-dimethyl-, is not arbitrary. This specific substitution pattern has profound effects on the compound's physical and chemical properties.
Alkylation, such as the introduction of methyl groups, can impact several key parameters:
Solubility: The addition of alkyl chains can enhance the solubility of the carbazole derivative in organic solvents, which is a crucial factor for solution-based processing of materials for electronic devices. chemrxiv.org
Electronic Properties: Substitution on the carbazole ring can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This modulation is critical for designing materials with specific charge-transport properties for applications in organic electronics. researchgate.netchemrxiv.org For instance, the introduction of alkyl groups can influence the electron-donating or electron-withdrawing nature of the carbazole unit. researchgate.net
Steric Hindrance: The size and position of the alkyl groups can introduce steric hindrance, which can influence the molecular packing in the solid state and prevent undesirable intermolecular interactions, thereby affecting the material's photophysical properties. taylorandfrancis.com
The dimethyl substitution in 9H-Carbazole, 3,9-dimethyl- provides a balance of these effects, making it a subject of interest for creating tailored molecular architectures.
Historical Trajectories and Current Paradigms in Substituted Carbazole Derivative Investigations
The study of carbazole chemistry dates back to its initial isolation from coal tar. researchgate.net Early research focused on understanding its fundamental reactivity and properties. Over the decades, the focus has shifted towards the synthesis and application of functionalized carbazole derivatives. rsc.org
Historically, synthetic methods often lacked the precision to control the position of substituents on the carbazole ring. However, the advent of modern synthetic techniques, including metal-catalyzed cross-coupling reactions, has enabled the regioselective synthesis of a wide variety of substituted carbazoles. rsc.orgoregonstate.edu This has opened up new avenues for creating complex carbazole-based molecules with precisely controlled properties. oregonstate.edu
Current research paradigms are heavily focused on the application of substituted carbazoles in cutting-edge technologies. rsc.org These include:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials, hole-transporting materials, and emitters in OLEDs due to their excellent thermal and electrochemical stability and high photoluminescence quantum yields. chemrxiv.orgtcichemicals.com
Solar Cells: They are investigated as components in dye-sensitized solar cells and perovskite solar cells, contributing to efficient light harvesting and charge transport. chemrxiv.orgacs.org
Organic Semiconductors: The tunable electronic properties of carbazoles make them promising candidates for use in organic field-effect transistors (OFETs). rsc.org
The investigation of specifically substituted derivatives like 9H-Carbazole, 3,9-dimethyl- is a testament to the ongoing effort to understand structure-property relationships and to design next-generation organic materials. acs.org
Chemical and Physical Properties of 9H-Carbazole, 3,9-dimethyl-
| Property | Value | Source |
| Molecular Formula | C14H13N | nih.gov |
| Molecular Weight | 195.26 g/mol | nih.gov |
| CAS Number | 24075-48-7 | nih.govchemsrc.com |
| Density | 1.07 g/cm³ | chemsrc.com |
| Boiling Point | 354.6 °C at 760 mmHg | chemsrc.com |
| Flash Point | 168.3 °C | chemsrc.com |
| IUPAC Name | 3,9-dimethylcarbazole | nih.gov |
Structure
3D Structure
Properties
CAS No. |
24075-48-7 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,9-dimethylcarbazole |
InChI |
InChI=1S/C14H13N/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15(14)2/h3-9H,1-2H3 |
InChI Key |
IPAIJAHZKASIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C |
Other CAS No. |
24075-48-7 |
Origin of Product |
United States |
Synthetic Methodologies for 9h Carbazole, 3,9 Dimethyl and Analogous Structures
Direct Alkylation Strategies on the Carbazole (B46965) Nucleus
Direct alkylation offers a straightforward approach to introducing methyl groups onto the carbazole framework. This can be accomplished by targeting either the nitrogen or a specific carbon atom.
N-Alkylation Protocols for 9-Methyl Functionalization
The introduction of a methyl group at the 9-position (N-alkylation) of a 3-methylcarbazole precursor is a common and efficient strategy. This reaction is typically achieved by treating the carbazole with a methylating agent in the presence of a base. For instance, the reaction of 3-methyl-2,3-dihydrospiro[carbazole-1,2′- drugfuture.comthieme-connect.comdithiolan]-4(9H)-one with methyl iodide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) yields the corresponding 9-methyl derivative. nih.gov Another established method involves the N-alkylation of 3,6-dibromocarbazole (B31536) with diethyl sulfate and sodium hydroxide in acetone, which can then be followed by methylation at the 3 and 6 positions. vanderbilt.eduorgsyn.org
C-Alkylation Approaches for 3-Methyl Functionalization
Directly introducing a methyl group at the C-3 position of a 9-methylcarbazole (B75041) can be more challenging due to potential regioselectivity issues. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, are being explored to achieve site-selective alkylation of the carbazole core. researchgate.netchim.it These methods offer the potential for more direct and efficient routes to C-alkylated carbazoles.
Multi-Step Synthetic Sequences from Precursor Compounds
Complex carbazole derivatives like 3,9-dimethyl-9H-carbazole are often synthesized through multi-step sequences that involve the initial formation of the carbazole ring system followed by modifications.
Carbazole Annulation and Ring-Forming Reactions
Several classic and modern named reactions are employed to construct the carbazole skeleton, which can then be further functionalized.
Graebe-Ullmann Synthesis: This method involves the diazotization of a 2-aminodiphenylamine (B160148) derivative, followed by thermal or photochemical decomposition of the resulting benzotriazole (B28993) to form the carbazole. drugfuture.comresearchgate.netacs.org This reaction has been historically used to prepare various substituted carbazoles, including methyl and dimethyl derivatives. researchgate.net
Fischer Indole (B1671886) Synthesis: This powerful method can be adapted to synthesize carbazole structures. For example, the reaction of substituted phenylhydrazines with cyclohexanone (B45756) derivatives can lead to the formation of tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles. thieme-connect.comresearchgate.netresearchgate.netajchem-b.comwjarr.com An expedient flow chemistry approach utilizes the reaction of substituted indoles with 2,5-hexanedione (B30556) in the presence of K-10 montmorillonite (B579905) clay to produce 1,4-dimethylcarbazoles. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile tool for forming the C-N bond necessary for the carbazole core. nih.govwikipedia.orgbeilstein-journals.orgorgsyn.org It can be used in a one-pot, three-component synthesis of 3,9-diaryl-9H-carbazoles by concatenating a Suzuki coupling with the amination. nih.gov
Ullmann Condensation: A copper-catalyzed reaction that can be used to form diaryl ethers, thioethers, and amines, and is applicable to carbazole synthesis. wikipedia.orgiitk.ac.in It typically requires high temperatures and polar solvents. wikipedia.org
Functional Group Interconversions Leading to Methyl Derivatives
Once a carbazole scaffold with appropriate functional groups is in place, these groups can be converted to methyl groups. For example, a bromo-substituted carbazole can undergo a nickel-catalyzed cross-coupling reaction with a Grignard reagent like methylmagnesium bromide to introduce methyl groups. vanderbilt.edu Another approach involves the reduction of a formyl group. For instance, 9-formyl-3-methylcarbazole can be synthesized and subsequently, the formyl group could be reduced to a methyl group. sci-hub.ru
Catalytic Transformations in Carbazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of carbazoles is no exception. Various catalytic systems are employed to enhance reaction efficiency, selectivity, and functional group tolerance.
Palladium catalysts are extensively used in C-C and C-N bond-forming reactions crucial for carbazole synthesis, such as the Buchwald-Hartwig amination and Suzuki coupling. nih.govnih.govresearchgate.net Nickel catalysts are also effective, particularly in cross-coupling reactions with Grignard reagents for alkylation. vanderbilt.edu
Furthermore, acid catalysts, including Brønsted acids and Lewis acids like zirconium(IV) chloride, are utilized in annulation reactions to construct the carbazole framework from indole precursors. researchgate.netnih.gov The Graebe-Ullmann reaction can also be facilitated by nitrous acid. drugfuture.com
| Catalyst/Reagent | Reaction Type | Precursors | Product |
| Methyl iodide, NaOH, Tetrabutylammonium hydrogen sulfate | N-Alkylation | 3-Methyl-2,3-dihydrospiro[carbazole-1,2′- drugfuture.comthieme-connect.comdithiolan]-4(9H)-one | 3,9-Dimethyl-2,3-dihydrospiro[carbazole-1,2′- drugfuture.comthieme-connect.comdithiolan]-4(9H)-one |
| Diethyl sulfate, NaOH | N-Alkylation | 3,6-Dibromocarbazole | 3,6-Dibromo-9-ethylcarbazole |
| Nitrous Acid | Graebe-Ullmann Synthesis | 2-Aminodiphenylamine derivatives | Carbazole derivatives |
| K-10 Montmorillonite Clay | Fischer Indole Synthesis | Substituted indoles, 2,5-Hexanedione | 1,4-Dimethylcarbazoles |
| Pd(dba)₂, Tri-tert-butylphosphane tetrafluoroborate, CsF | Buchwald-Hartwig Amination / Suzuki Coupling | 3-Bromo-9H-carbazole, Arylboronic acid, Aryl bromide | 3,9-Diaryl-9H-carbazoles |
| NiCl₂(dppp), Methylmagnesium bromide | Cross-Coupling | 3,6-Dibromocarbazole | 3,6-Dimethylcarbazole |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis of the carbazole core.
The Suzuki-Miyaura coupling is a versatile method for creating the biphenyl (B1667301) backbone of carbazoles, which can then undergo cyclization. derpharmachemica.comnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. derpharmachemica.com For instance, a common strategy is the coupling of a substituted 2-bromonitrobenzene with a phenylboronic acid to form a 2-nitrobiphenyl (B167123) intermediate. This intermediate can then be cyclized to the corresponding carbazole. derpharmachemica.com The Suzuki-Miyaura reaction offers advantages such as mild reaction conditions (often below 100°C) and compatibility with a variety of functional groups. nih.gov
A specific application of this methodology is the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles from (5,8-dimethyl-9H-carbazol-3-yl)boronic acid and various aryl halides. mdpi.com This demonstrates the utility of the Suzuki-Miyaura reaction in introducing diverse substituents onto the carbazole skeleton. The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) with a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. mdpi.com
The Ullmann condensation is another important palladium-catalyzed (or more traditionally, copper-catalyzed) reaction for carbazole synthesis. It can be used for both C-C and C-N bond formation. In the context of carbazole synthesis, it often involves the intramolecular cyclization of a 2-halodiarylamine.
More contemporary approaches utilize palladium catalysts for tandem reactions. For example, a palladium-catalyzed sequence involving intermolecular amination followed by intramolecular direct arylation has been developed for the regioselective synthesis of functionalized carbazoles. organic-chemistry.org This one-pot method is efficient and can utilize inexpensive starting materials like 1,2-dihaloarenes and anilines. organic-chemistry.org Another innovative strategy involves the palladium-catalyzed intramolecular C-H functionalization and C-N bond formation of biaryl amides to produce unsymmetrical carbazoles. nih.gov This method allows for precise control over the substitution pattern of the final carbazole product. nih.gov
The following table summarizes representative conditions for palladium-catalyzed reactions leading to carbazole derivatives.
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Aryl bromides, Aryl boronic esters | Pd(PPh₃)₃, K₂CO₃ | Forms 2-nitrobiphenyl intermediate for subsequent cyclization. derpharmachemica.com |
| Suzuki-Miyaura Coupling | (5,8-dimethyl-9H-carbazol-3-yl)boronic acid, Aryl halides | Pd(PPh₃)₄, Na₂CO₃ | Synthesizes 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.com |
| Tandem C-H Functionalization/C-N Bond Formation | Biaryl amides | Pd(OAc)₂, DMSO, O₂ | Allows for the synthesis of unsymmetrical carbazoles. nih.gov |
| Tandem Amination/Direct Arylation | 1,2-Dihaloarenes, Anilines | Palladium nanocatalyst | Efficient one-pot synthesis of 9H-carbazoles. organic-chemistry.org |
Copper-Mediated Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the synthesis of carbazoles. organic-chemistry.org These reactions are especially useful for forming the crucial C-N bond in the final cyclization step.
A classic approach involves the copper-catalyzed coupling of an aryl halide with an amine. Modern variations of the Ullmann-type reaction often employ a copper(I)-based catalytic system, sometimes in combination with a ligand, to facilitate the C-N bond formation under milder conditions. researchgate.netnih.govacs.org For example, a CuI-based system with a prolinamide ligand has been used for the N-arylation of aminophenols in aqueous media, a key step in the synthesis of some carbazole alkaloids. researchgate.netnih.govacs.org
Copper catalysts can also be employed in the synthesis of more complex carbazole-containing structures. For instance, the Povarov reaction between an O-propargyl carbazole carboxaldehyde and an aniline, catalyzed by copper(I) iodide, can yield quinolinopyrano[2,3-b]carbazole derivatives. ias.ac.inscispace.com
Furthermore, copper catalysis can be involved in the hydrolysis of nitriles to carboxylic acids, which is a useful transformation for functionalizing the carbazole core. For example, the hydrolysis of 9H-carbazole-3,6-dicarbonitrile to 9H-carbazole-3,6-dicarboxylic acid is facilitated by the presence of a catalytic amount of CuI. researchgate.net
Below is a table summarizing key aspects of copper-mediated reactions for carbazole synthesis.
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Ullmann-type C-N Coupling | Aryl halides, Amines | CuI, Prolinamide ligand | Mild conditions, often in aqueous media. researchgate.netnih.govacs.org |
| Povarov Reaction | O-propargyl carbazole carboxaldehyde, Anilines | CuI | Synthesis of fused quinolinopyranocarbazole systems. ias.ac.inscispace.com |
| Nitrile Hydrolysis | 9H-carbazole-3,6-dicarbonitrile | CuI | Catalytic hydrolysis to the corresponding dicarboxylic acid. researchgate.net |
Lewis Acid-Catalyzed Reactions
Lewis acids can promote the cyclization step in carbazole synthesis, often by activating a precursor molecule towards intramolecular electrophilic aromatic substitution.
One notable method involves the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles from biaryl triazenes. sci-hub.se In this approach, a biaryl triazene, formed via a Suzuki coupling, is treated with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to induce cyclization and afford the carbazole product in good to excellent yields. sci-hub.se This method is tolerant of a wide range of functional groups. sci-hub.se
Another application of Lewis acid catalysis is in the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals to form 1-hydroxycarbazole-2-carboxylates. mdpi.comresearchgate.net Various Lewis acids, including Al(OTf)₃, Sc(OTf)₃, and Yb(OTf)₃, have been shown to be effective catalysts for this transformation, with Yb(OTf)₃ providing high yields. mdpi.com
The synthesis of certain carbazole derivatives can also be achieved through a one-pot reaction catalyzed by a Lewis acid. For example, 1-methyl-9H-carbazole derivatives can be synthesized from indole, ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane in the presence of AlCl₃. nih.gov
The following table highlights examples of Lewis acid-catalyzed reactions for carbazole synthesis.
| Reaction Type | Starting Materials | Lewis Acid Catalyst | Key Features |
| Cyclization of Biaryl Triazenes | Biaryl triazenes | BF₃·OEt₂ | Regioselective synthesis of highly substituted carbazoles. sci-hub.se |
| Ring-Opening Benzannulation | 5-(indolyl)-2,3-dihydrofuran acetals | Yb(OTf)₃, Al(OTf)₃ | Forms 1-hydroxycarbazole-2-carboxylates. mdpi.com |
| One-Pot Synthesis | Indole, Ethyl acetoacetate, 2-(bromomethyl)-1,3-dioxolane | AlCl₃ | Direct synthesis of 1-methyl-9H-carbazole derivatives. nih.gov |
Optimization and Scalability Considerations in Synthetic Procedures
The optimization and scalability of synthetic routes are crucial for the practical application of carbazole derivatives. Research efforts have focused on improving yields, reducing reaction times, and utilizing more cost-effective and environmentally benign reagents.
For palladium-catalyzed reactions, optimization often involves screening different palladium sources, ligands, bases, and solvents to find the most efficient combination for a particular substrate. mdpi.comnih.gov The development of one-pot tandem reactions, such as the sequential Suzuki cross-coupling and Cadogan cyclization, represents a significant step towards more efficient and scalable syntheses of carbazoles. rsc.org
In copper-mediated reactions, the choice of ligand and solvent can have a substantial impact on the reaction's efficiency. For example, the use of aqueous media in Ullmann-type couplings can offer a greener and more practical alternative to traditional organic solvents. nih.gov
For Lewis acid-catalyzed reactions, the selection of the appropriate Lewis acid and the optimization of its stoichiometry are key to achieving high yields and selectivity. sci-hub.semdpi.com The development of catalytic, high-yielding, and scalable procedures for key carbazole intermediates, such as 9H-carbazole-3,6-dicarbonitrile, is essential for their broader application. researchgate.net
The scalability of a synthetic route is a critical factor. For instance, a procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed that is both high-yielding and scalable, making this important building block more accessible. researchgate.net Similarly, the optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the yield and purity of the desired product on a larger scale. mdpi.comnih.gov
Advanced Spectroscopic and Structural Characterization of 9h Carbazole, 3,9 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3,9-dimethyl-9H-carbazole displays characteristic signals corresponding to the aromatic and methyl protons. rsc.org In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the N-methyl group protons appear as a sharp singlet, while the C3-methyl group protons also present as a distinct singlet, but at a different chemical shift. The aromatic protons exhibit a complex pattern of doublets and multiplets in the downfield region, consistent with the substituted carbazole (B46965) ring system. rsc.org
A reported ¹H NMR spectrum in CDCl₃ shows the following key chemical shifts (δ) in ppm: a singlet for the N-methyl protons at 3.78 ppm, and a singlet for the C3-methyl protons at 2.53 ppm. The aromatic protons appear at 8.07 (d, J = 8.2 Hz, 1H), 7.27 (s, 2H), and 7.20 (d, J = 7.0 Hz, 1H) ppm. rsc.org
Table 1: ¹H NMR Spectral Data for 9H-Carbazole, 3,9-dimethyl-
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.07 | doublet | 8.2 |
| Aromatic Protons | 7.27 | singlet | - |
| Aromatic Proton | 7.20 | doublet | 7.0 |
| N-CH₃ | 3.78 | singlet | - |
| C3-CH₃ | 2.53 | singlet | - |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. The spectrum for 3,9-dimethyl-9H-carbazole shows distinct signals for the two methyl carbons and the twelve aromatic carbons. rsc.org The chemical shifts of the aromatic carbons are influenced by the positions of the methyl substituents and the nitrogen atom.
In CDCl₃, the N-methyl carbon resonates at approximately 29.0 ppm, and the C3-methyl carbon appears at around 21.4 ppm. rsc.org The aromatic carbons are observed in the range of 108 to 142 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for 9H-Carbazole, 3,9-dimethyl-
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C3-CH₃ | 21.4 |
| N-CH₃ | 29.0 |
| Aromatic Carbons | 108.1, 108.3, 118.5, 120.2, 122.5, 122.8, 125.4, 126.9, 128.0, 139.3, 141.2 |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons. While specific 2D NMR data for 3,9-dimethyl-9H-carbazole is not extensively detailed in the provided search results, the general application of these techniques to carbazole derivatives is well-established. vibgyorpublishers.org
COSY spectra would reveal correlations between neighboring protons, helping to trace the connectivity within the aromatic rings.
HSQC spectra would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 9H-Carbazole, 3,9-dimethyl-. While detailed IR and Raman spectra for this specific compound were not found in the initial search, the characteristic vibrational modes of carbazole derivatives are well-documented. unibas.itworldscientific.comworldscientific.com
Expected IR and Raman Bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of bands in the 1400-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the carbazole ring system is expected in the 1200-1350 cm⁻¹ region.
C-H Bending: Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, would be observed in the 650-900 cm⁻¹ region.
A study on a related compound, 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole, reported IR (KBr) peaks at 2929, 1421, 1296, 1212, 1038, 807, and 720 cm⁻¹, which are consistent with the expected vibrational modes. unibas.it
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The mass spectrum of 3,9-dimethyl-9H-carbazole would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 195.26 g/mol . nih.gov
The fragmentation of carbazole derivatives in mass spectrometry typically involves the loss of substituents and the cleavage of the carbazole ring. For 3,9-dimethyl-9H-carbazole, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from either the N-9 or C-3 position to form fragment ions at m/z 180.
Subsequent fragmentation of the carbazole ring system.
While a detailed mass spectrum for 3,9-dimethyl-9H-carbazole was not available in the search results, the general fragmentation patterns of carbazoles provide a basis for interpreting its mass spectrum.
X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 3,9-dimethyl-9H-carbazole was not found, studies on closely related carbazole derivatives provide valuable insights into the expected molecular geometry and packing. nih.gov
For instance, the crystal structure of (4,9-dimethyl-9H-carbazol-3-yl)methanol reveals that the carbazole ring system is nearly planar. nih.gov In the solid state, carbazole derivatives often exhibit π-π stacking interactions and, where applicable, hydrogen bonding. For 3,9-dimethyl-9H-carbazole, which lacks a hydrogen bond donor, π-π stacking interactions between the aromatic rings of adjacent molecules would likely be a significant feature of its crystal packing. The planarity of the carbazole core is a well-established feature. thieme-connect.de
Single Crystal X-ray Diffraction Analysis
While a complete single-crystal X-ray structure for 9H-Carbazole, 3,9-dimethyl- with specific unit cell dimensions and space group was not detailed in the available research, comparative crystallographic studies of dimethyl carbazole isomers provide key structural parameters. Analysis indicates that the 3,9-dimethyl substitution pattern results in a notable deviation from planarity and a significant dihedral angle, which contrasts with more symmetrically substituted isomers. For instance, the related compound (4,9-Dimethyl-9H-carbazol-3-yl)methanol crystallizes in a monoclinic system and its carbazole skeleton is nearly planar. nih.govresearchgate.net
| Parameter | 3,9-Dimethyl- | 2,7-Dimethyl- | 1,7-Dimethyl- | Reference |
|---|---|---|---|---|
| Planarity Deviation (Å) | 0.152 | 0.037 | 0.041 | |
| Dihedral Angle (°) | 14.6 | 7.9 | 8.1 | |
| Lattice Energy (kJ/mol) | -135.9 | -142.7 | -148.2 |
Analysis of Intermolecular Forces (e.g., π-π Stacking Interactions, C-H...π Interactions)
The solid-state architecture of carbazole derivatives is governed by a network of non-covalent interactions.
π-π Stacking Interactions: These forces are common in aromatic compounds, where the parallel arrangement of carbazole rings contributes to crystal stability. In many carbazole derivatives, these interactions lead to the formation of columns or dimers. nih.gov For 3,9-dimethyl-9H-carbazole, a π-stacking distance of 3.52 Å has been reported, which is larger than that observed in other isomers like 1,7-dimethylcarbazole (3.34 Å). This increased distance suggests that the specific substitution pattern introduces steric hindrance that slightly weakens the stacking efficiency. In related structures, slipped π–π interactions are observed, characterized by an inter-planar distance and a slippage factor. nih.gov
C-H...π Interactions: These are considered weak hydrogen bonds where a C-H bond acts as a hydrogen donor and a π-system serves as the acceptor. mdpi.com In the crystal structures of various carbazole derivatives, C-H...π interactions play a significant role in stabilizing the packing, often linking molecules into dimers, ribbons, or more complex three-dimensional networks. nih.govnih.gov These interactions, in conjunction with π-π stacking, dictate the supramolecular assembly of the molecules in the solid state. rsc.org
Conformational Preferences in the Solid State
The conformation of the 9H-Carbazole, 3,9-dimethyl- molecule in the solid state is heavily influenced by the steric strain introduced by its methyl groups. The methyl group at the N9 position and the methyl group at the C3 position lead to a more twisted conformation compared to symmetrically substituted carbazoles.
This is evidenced by a dihedral angle of 14.6° between the substituent and the aromatic plane, which is significantly larger than the angles found in 2,7- or 1,7-dimethyl isomers. This twisting is also reflected in the greater deviation from planarity (0.152 Å). In contrast, other carbazole derivatives with different substitution patterns can maintain a nearly planar carbazole core. nih.gov The conformational rigidity or flexibility is a key determinant of the material's physical properties, including its charge transport characteristics.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Emission
The electronic properties of 9H-Carbazole, 3,9-dimethyl- can be investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule.
Carbazole derivatives typically exhibit strong absorption in the UV region, generally between 240–400 nm, which corresponds to π→π* transitions within the conjugated aromatic system and n→π* transitions involving the nitrogen atom's lone pair of electrons. For related bipolar carbazole-benzimidazole systems, absorption peaks are noted in the 310 to 327 nm range. acs.org
Upon excitation, these molecules exhibit fluorescence. The emission wavelength is sensitive to the substitution pattern and the molecular environment. For 3,9-dimethyl-9H-carbazole, a fluorescence emission maximum (λmax) has been reported at 387 nm in solution. This is consistent with the emission range of 380 to 400 nm observed for similar carbazole-based molecules. acs.org The specific positions of the methyl groups modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics.
| Property | Value | Reference |
|---|---|---|
| Fluorescence λmax | 387 nm | |
| HOMO-LUMO Gap | 3.71 eV |
Advanced Theoretical and Computational Studies of 9h Carbazole, 3,9 Dimethyl
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictionresearchgate.netnih.gov
Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic characteristics of organic molecules. nih.gov By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance of computational cost and accuracy, making it ideal for studying carbazole (B46965) derivatives. nih.govicm.edu.pl
Ground State Geometry Optimization and Conformational Analysisresearchgate.net
The first step in a computational analysis is typically the optimization of the molecule's geometry to find its lowest energy conformation. For 9H-Carbazole, 3,9-dimethyl-, calculations are commonly performed using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a robust description of molecular systems. researchgate.neticm.edu.pl
The carbazole core is known to be largely planar, a result of its aromatic nature. The introduction of a methyl group at the 9-position (N9) and the 3-position (C3) does not significantly disrupt this planarity. The N-methyl group's hydrogen atoms would orient themselves to minimize steric hindrance with the aromatic system. The optimized structure would show bond lengths and angles characteristic of sp2 hybridized carbon and nitrogen atoms within an aromatic framework. For instance, C-C bond lengths within the benzene (B151609) rings are expected to be intermediate between single and double bonds (approx. 1.39-1.41 Å), while C-N bonds will also reflect partial double bond character due to electron delocalization.
Below is a table of expected optimized geometric parameters for 9H-Carbazole, 3,9-dimethyl-, based on DFT calculations of similar carbazole structures.
| Table 1: Predicted Geometric Parameters | |
|---|---|
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Aromatic C-C | ~1.40 |
| Aromatic C-N | ~1.38 |
| N9-C(methyl) | ~1.47 |
| C3-C(methyl) | ~1.51 |
| Bond Angles (°) | |
| C-N-C (in pyrrole ring) | ~109 |
| C-C-C (in benzene rings) | ~120 |
| Dihedral Angles (°) | |
| Carbazole Core | ~0 (Planar) |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Level Determinationwikipedia.orgyoutube.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). researchgate.netlibretexts.org The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability and the energy required for electronic excitation. um.edu.my
| Table 2: Predicted FMO Properties | |
|---|---|
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -5.4 to -5.7 |
| LUMO Energy | ~ -1.8 to -2.1 |
| HOMO-LUMO Gap (Eg) | ~ 3.5 to 3.7 |
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts, IR Frequencies)scielo.org.zaresearchgate.net
Theoretical calculations can accurately predict various spectroscopic parameters, providing valuable data for structural confirmation.
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. mdpi.com For 9H-Carbazole, 3,9-dimethyl-, the primary electronic transitions are expected to be π-π* transitions within the aromatic system. The lowest energy absorption (λmax) corresponds to the HOMO→LUMO transition. Calculations for similar carbazole derivatives predict strong absorption in the UV-A region. researchgate.netresearchgate.net
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.net The predicted shifts for the aromatic protons and carbons would reflect the electron density distribution, with the electron-donating methyl groups causing a slight upfield shift (lower ppm) for nearby nuclei compared to unsubstituted carbazole.
IR Frequencies : DFT calculations can predict vibrational frequencies, which correspond to peaks in an IR spectrum. nih.gov Key predicted frequencies for this molecule would include C-H stretching from the aromatic rings and methyl groups (~2900-3100 cm-1), aromatic C=C stretching (~1450-1600 cm-1), and C-N stretching (~1300-1350 cm-1).
| Table 3: Predicted Spectroscopic Data | |
|---|---|
| Spectroscopy | Predicted Parameter |
| UV-Vis (TD-DFT) | λmax ≈ 330-350 nm (π-π* transition) |
| 1H NMR (GIAO) | Aromatic H: 7.0-8.0 ppm; N-CH3: ~3.7 ppm; C-CH3: ~2.5 ppm |
| 13C NMR (GIAO) | Aromatic C: 110-140 ppm; N-CH3: ~30 ppm; C-CH3: ~21 ppm |
| IR | ~3050 cm-1 (Aromatic C-H stretch); ~2950 cm-1 (Aliphatic C-H stretch); ~1600 cm-1 (Aromatic C=C stretch) |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules. rsc.org
For 9H-Carbazole, 3,9-dimethyl-, MD simulations in various solvents (e.g., nonpolar hexane, polar acetone, and protic methanol) can reveal how solvent polarity affects its structure and properties. Studies on similar carbazole derivatives in organic solvents have shown that solvent polarity can influence excited-state dynamics. mdpi.com It is expected that polar solvents would stabilize charge-transfer characteristics in the excited state more effectively than nonpolar solvents. Furthermore, simulations can elucidate the specific interactions, such as van der Waals forces or dipole-dipole interactions, between the carbazole derivative and solvent molecules, explaining solubility and local solvent structuring.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that correlates the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, solubility, or, in the case of materials science, photophysical characteristics. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that predicts the property.
For a class of compounds like substituted carbazoles, a QSPR model could be developed to predict properties like the HOMO-LUMO gap or fluorescence quantum yield. Descriptors used in such a model might include:
Electronic Descriptors : Dipole moment, polarizability, HOMO/LUMO energies.
Topological Descriptors : Molecular connectivity indices that describe the branching and shape of the molecule.
Constitutional Descriptors : Molecular weight, count of specific atom types or functional groups.
By building a robust QSPR model from known carbazole derivatives, the properties of a new or uncharacterized compound like 9H-Carbazole, 3,9-dimethyl- could be rapidly estimated without the need for more intensive DFT or experimental work. mdpi.com
Aromaticity Indices and Electronic Delocalization Assessmentresearchgate.net
Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. This can be quantified using computational indices.
Harmonic Oscillator Model of Aromaticity (HOMA) : This geometry-based index measures the deviation of bond lengths within a ring from an ideal aromatic system (where HOMA = 1). nih.govmdpi.com A higher HOMA value indicates greater aromaticity.
Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion calculates the absolute magnetic shielding at the center of a ring. researchgate.net A large negative NICS value (e.g., -10 ppm for benzene) is indicative of strong ring currents and high aromaticity. researchgate.net
For 9H-Carbazole, 3,9-dimethyl-, these indices can be calculated for each of the three rings. Studies on the parent carbazole structure have shown that the two six-membered benzene rings exhibit high aromaticity, while the five-membered nitrogen-containing ring has significantly reduced aromaticity. researchgate.net This is due to the participation of the nitrogen lone pair in the π-system, which creates a delocalized system but one that is less perfect than that of benzene. The methyl substituents are not expected to fundamentally alter this pattern.
| Table 4: Predicted Aromaticity Indices | ||
|---|---|---|
| Ring System | Predicted HOMA Value | Predicted NICS(1) Value (ppm) |
| Benzene Rings (A, C) | ~0.90 - 0.95 | ~ -9.0 to -10.0 |
| Pyrrole Ring (B) | ~0.60 - 0.70 | ~ -5.0 to -6.5 |
Applications of 9h Carbazole, 3,9 Dimethyl in Advanced Materials Science and Organic Electronics Research
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductor Lasers (OSLs)
There is currently no specific research data available detailing the use of 9H-Carbazole, 3,9-dimethyl- in the context of OLEDs or OSLs. While many carbazole (B46965) derivatives are employed in these technologies, the performance characteristics of this particular isomer have not been reported.
No published studies were found that investigate or report the use of 9H-Carbazole, 3,9-dimethyl- as a host material for either phosphorescent or TADF emitters. The suitability of a compound as a host material depends on factors like its triplet energy, thermal stability, and charge transport balance, which have not been characterized for this specific molecule in the context of OLED devices.
The potential of 9H-Carbazole, 3,9-dimethyl- as an emitter component for blue light has not been explored in the available scientific literature. Research into blue emitters is a critical area of OLED development, but studies have focused on other derivatives of carbazole.
While the carbazole moiety is known for its hole-transporting capabilities, specific data on the charge transport properties (hole and electron mobility) of 9H-Carbazole, 3,9-dimethyl- and its performance in dedicated charge transporting layers of OLEDs are not available.
Organic Thin-Film Transistors (OTFTs) and Charge Carrier Mobility Enhancement
No literature could be found that describes the fabrication or performance of Organic Thin-Film Transistors (OTFTs) using 9H-Carbazole, 3,9-dimethyl- as the active semiconductor layer. Consequently, data regarding its charge carrier mobility in a transistor configuration and any potential for mobility enhancement are unavailable.
Photoconductive and Photorefractive Material Development
There are no reports on the investigation or application of 9H-Carbazole, 3,9-dimethyl- in the development of photoconductive or photorefractive materials.
Chemical Sensor Design and Fabrication
The use of 9H-Carbazole, 3,9-dimethyl- in the design and fabrication of chemical sensors has not been reported in the reviewed scientific literature. While carbazole-based compounds are used in sensor technology, research has not been extended to this specific derivative.
Functional Coatings and Advanced Optical Device Components
The intrinsic photophysical properties of the carbazole unit make its derivatives, including 9H-Carbazole, 3,9-dimethyl-, valuable components in the formulation of functional coatings and advanced optical devices. researchgate.net Carbazole-based materials are known for their strong absorption in the UV spectral region, a property that is leveraged to create UV-protective coatings. For instance, carbazole-based conjugated polymers have been incorporated into thin films for glass surfaces, providing UV-shielding capabilities. bohrium.com The inclusion of 9H-Carbazole, 3,9-dimethyl- into such coating formulations could offer similar protective qualities. The methyl groups may enhance the solubility of the polymer in common organic solvents, facilitating the production of uniform, transparent thin films via solution-based methods like spin coating. nbinno.combohrium.com
In the realm of advanced optical devices, particularly organic light-emitting diodes (OLEDs), carbazole derivatives are ubiquitous. mdpi.commagtech.com.cn They are frequently employed as host materials for phosphorescent emitters or as hole-transporting layers (HTLs). mdpi.commdpi.com The carbazole scaffold possesses a high triplet energy level, which is crucial for hosting blue, green, and red phosphorescent emitters efficiently. researchgate.net Furthermore, its electron-rich nature and rigid structure facilitate effective hole transport. researchgate.net The 3,9-dimethyl substitution is expected to maintain these core electronic functions while potentially improving the material's film-forming characteristics, which is vital for fabricating multilayer OLED devices. nbinno.com The modification of the carbazole core at various positions allows for the fine-tuning of its electronic structure and physical properties to meet the specific demands of next-generation optical and electronic devices. researchgate.net
Interactive Table: Properties of Carbazole Derivatives in Optical Applications
| Compound Family | Primary Role in OLEDs | Key Properties | Potential Advantage of 3,9-dimethyl- Substitution |
| Carbazole Polymers | Host Material, Hole-Transport Layer | High Triplet Energy, Good Hole Mobility, Thermal Stability | Improved solubility and film morphology |
| Small Molecule Carbazoles | Host, Emitter, HTL Component | High Photoluminescence Quantum Yield, Tunable Electronics | Enhanced processability from solution |
| Functionalized Carbazoles | UV-Protective Coatings | Strong UV Absorption, Film-Forming Capability | Better compatibility with polymer matrices |
Polymeric Carbazole Derivatives as High-Performance Electronic Materials
The polymerization of carbazole monomers is a key strategy for developing high-performance materials for organic electronics. nih.gov While direct research on the polymer of 9H-Carbazole, 3,9-dimethyl- is not extensively detailed, the properties of the closely related poly(3,9-carbazole) provide significant insights into its potential. plu.mx Poly(3,9-carbazole) can be synthesized through methods like the Ullmann polycondensation reaction. plu.mx This class of polymers is part of the broader family of π-conjugated polymers, which are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov
The defining feature of these materials is their charge carrier mobility. Time-of-flight (TOF) experiments on low-molar-mass glasses analogous to poly(3,9-carbazole) have shown hole drift mobilities in the range of 10⁻⁵ to 10⁻³ cm²/V·s. plu.mx This level of charge mobility is critical for the efficient operation of organic electronic devices. For a polymer derived from 3,9-dimethyl-9H-carbazole, it is anticipated that the fundamental hole-transporting characteristics of the carbazole backbone would be preserved. The addition of methyl groups—one on the conjugated backbone (position 3) and one on the nitrogen atom (position 9)—would likely influence the polymer's morphology and solubility. Enhanced solubility is a significant advantage for solution-based processing techniques, which can lower the cost of device fabrication. nbinno.com
Furthermore, the electronic properties of the polymer can be subtly adjusted by such substitutions. The methyl groups are weakly electron-donating, which can affect the ionization potential and energy levels of the resulting polymer, thereby influencing charge injection and transport in a device setting. researchgate.net The ability to form stable glasses, as observed in related carbazole compounds, is another important characteristic, with glass transition temperatures for similar structures ranging from 35–157 °C, indicating good thermal stability for device operation. plu.mx
Interactive Table: Research Findings on Polycarbazole Derivatives
| Polymer/Compound Class | Synthesis Method | Measured Hole Mobility (cm²/V·s) | Key Findings |
| Poly(3,9-carbazole) Analogs | Ullmann Polycondensation | 10⁻⁵ – 10⁻³ | Forms stable glasses; Ionization potentials of 5.45–5.97 eV. |
| Poly(2-N-carbazoylethyl acrylate) | Anionic Polymerization | Up to 2.74 x 10⁻⁴ (with annealing) | Hole mobility is highly dependent on the polymer's tacticity. nih.gov |
| General Carbazole Copolymers | Suzuki or Stille Coupling | Varies (e.g., ~10⁻³ for some poly(2,7-carbazoles)) | Properties are tunable by selecting different comonomers. |
Emerging Research Directions and Future Perspectives for 9h Carbazole, 3,9 Dimethyl
Rational Design and Synthesis of Next-Generation Carbazole-Based Architectures
The inherent versatility of the carbazole (B46965) scaffold serves as a robust platform for the rational design and synthesis of next-generation materials with tailored properties. The strategic functionalization of the 3,6- and 9-positions of the carbazole nucleus is a key approach to modulating its electronic and physical characteristics. mdpi.com The introduction of methyl groups at the 3- and 9-positions in 9H-Carbazole, 3,9-dimethyl- provides a foundational structure upon which more complex architectures can be built.
Recent synthetic strategies have moved beyond traditional methods like the Grabe–Ullman or Clemo–Perkin reactions, now encompassing more sophisticated techniques such as C-H activation, hydroarylation, and various annulation and cyclization reactions mediated by metal catalysts. researchgate.net These modern synthetic routes offer greater control over the final molecular structure, enabling the development of derivatives with specific functionalities. For instance, the design of novel 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives has been explored for their potential as AcrB inhibitors, demonstrating the role of rational design in creating compounds with specific biological activities. scholarena.com
Furthermore, the synthesis of carbazole derivatives is often guided by the intended application. In the field of optoelectronics, for example, carbazole-based molecules are integral to the development of materials for perovskite solar cells. itu.edu.tr The design of these molecules focuses on achieving suitable energy level alignment and suppressing chemical defects to enhance device performance. itu.edu.tr The synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives has also been pursued for their potential as anticancer agents. nih.gov This highlights a design paradigm where the carbazole core is systematically modified to interact with specific biological targets.
The following table provides examples of recently synthesized carbazole derivatives, illustrating the diversity of architectures being explored.
| Derivative Name | Synthetic Approach | Potential Application |
| N2,N2-Dimethyl-6-(9-methyl-9H-carbazol-3-yl)-3,6-dihydro-1,3,5-triazine-2,4-diamine | Multistep synthesis involving cyclization | Antimicrobial agents mdpi.com |
| (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide | Condensation reaction | Antimicrobial agents mdpi.com |
| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole derivatives | Condensation and cyclization reactions | Anticancer agents nih.gov |
| 5-((9H-carbazol-9-yl)methyl)-3-(4-fluorobenzoyl)-1,3,4-oxadiazol-2(3H)-one | Multistep synthesis from 2-(9H-carbazol-9-yl) acetohydrazide | Anticancer and antioxidant agents nih.gov |
Advanced Characterization Techniques for In-Situ Material Studies
To fully understand the structure-property relationships in materials based on 9H-Carbazole, 3,9-dimethyl-, advanced characterization techniques are indispensable. While traditional ex-situ methods provide valuable information about the final product, in-situ techniques are crucial for monitoring dynamic processes such as polymerization, self-assembly, and device operation in real-time.
In-situ spectroelectrochemical measurements, for example, have been effectively employed to investigate the polymerization mechanism of carbazole derivatives like N-ethylcarbazole. itu.edu.tr These techniques allow for the observation of soluble oligomeric species as they form, providing detailed insights into the reaction pathway. itu.edu.tr Similarly, the electrocopolymerization of thiophene (B33073) with N-ethyl carbazole has been studied using in-situ spectroelectrochemistry to identify the formation of cooligomeric species.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ studies. For instance, the formation of the pyridine (B92270) ring during the synthesis of carbazole-pyridine copolymers has been monitored in-situ using ¹H NMR, as evidenced by the disappearance of acetyl protons and the emergence of new aromatic peaks. beilstein-journals.org
The in-situ polymerization of carbazole within the galleries of bentonite (B74815) clay, assisted by microwave irradiation, has been characterized by X-ray diffraction (XRD), which confirms the intercalation and polymerization of carbazole within the clay layers. acs.org
Beyond these in-situ methods, a comprehensive characterization of 9H-Carbazole, 3,9-dimethyl- and its derivatives relies on a suite of spectroscopic and analytical techniques. These include:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify characteristic vibrational modes and confirm functional groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties and determine the optical bandgap. scholarena.comnih.gov
X-ray Diffraction (XRD): To determine the crystal structure and morphology of solid-state materials. acs.org
Mass Spectrometry (MS): To confirm the molecular weight of synthesized compounds. nih.gov
The data from these techniques are often correlated with computational models to provide a deeper understanding of the material's properties at a molecular level.
Hybrid Organic-Inorganic Composite Materials Incorporating Carbazole Moieties
The integration of carbazole derivatives, including those based on the 9H-Carbazole, 3,9-dimethyl- scaffold, into hybrid organic-inorganic composite materials is a rapidly advancing area of research. These composites aim to combine the desirable properties of both organic and inorganic components, such as the processability and tunable electronic properties of organic molecules with the stability and high charge carrier mobility of inorganic materials.
Beyond perovskites, carbazole-based polymers have been used to create composites with inorganic nanoparticles. For instance, polycarbazole/TiO₂ nanocomposites have been synthesized through in-situ chemical polymerization. mdpi.com In this process, carbazole is adsorbed onto the surface of TiO₂ nanoparticles before polymerization, leading to an intimate mixing of the organic and inorganic phases. mdpi.com Similarly, the in-situ polymerization of carbazole within the layers of bentonite clay has been demonstrated, creating a hybrid material with altered spectral and morphological properties due to the confinement of the polymer chains within the clay galleries. acs.org
The following table summarizes key research findings on hybrid materials incorporating carbazole moieties.
| Hybrid Material System | Carbazole Derivative | Key Findings | Application |
| Perovskite Solar Cells | [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) | Enhanced charge extraction and phase stability, leading to high power conversion efficiency. consensus.appnih.gov | Photovoltaics |
| Perovskite Films | Carbazole modified with ammonium (B1175870) iodide | Improved operational stability and water resistance of the perovskite films. acs.org | Photovoltaics |
| Polycarbazole/TiO₂ Nanocomposite | Carbazole | Successful in-situ polymerization of carbazole on the surface of TiO₂ nanoparticles. mdpi.com | Potential for photocatalysis and optoelectronics |
| Polycarbazole/Bentonite Nanocomposite | Carbazole | Intercalation and polymerization of carbazole within clay galleries, affecting the material's fluorescent properties. acs.org | Advanced functional materials |
Computational Materials Discovery and Predictive Modeling for Enhanced Properties
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the field of materials science for predicting the properties of new compounds and guiding experimental efforts. emu.edu.tr For carbazole derivatives like 9H-Carbazole, 3,9-dimethyl-, computational modeling provides deep insights into their electronic structure, molecular geometry, and spectroscopic properties.
DFT calculations can be used to optimize the geometrical structure of carbazole derivatives and compute their harmonic vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra for accurate spectral assignment. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of these molecules, both in the gas phase and in solution. researchgate.net This allows for a theoretical understanding of the electronic transitions responsible for the observed UV-Vis absorption bands.
Predictive modeling is also crucial for understanding the potential of carbazole derivatives in electronic applications. For example, DFT computations have been used to evaluate various carbazole-based dyes as sensitizers for dye-sensitized solar cells. researchgate.net These calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the bandgap, and the light-harvesting efficiency, all of which are critical for the performance of a solar cell. researchgate.net By substituting different functional groups on the carbazole core in silico, researchers can screen a large number of potential candidates and identify those with the most promising electronic properties before undertaking time-consuming synthesis.
Molecular docking studies, another form of computational modeling, are employed to predict the binding affinity and interaction modes of carbazole derivatives with biological targets. This approach has been used to evaluate novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-linked benzofuran-1,2,4-triazoles as potential inhibitors for SARS-CoV-2 proteins. nih.gov Such predictive models are instrumental in the rational design of new therapeutic agents.
The following table presents examples of properties of carbazole derivatives that have been predicted using computational methods.
| Property | Computational Method | Significance |
| Molecular Geometry | Density Functional Theory (DFT) | Provides the optimized 3D structure of the molecule. researchgate.net |
| Vibrational Frequencies | DFT | Aids in the interpretation of experimental FT-IR and Raman spectra. researchgate.net |
| Electronic Absorption Spectra | Time-Dependent DFT (TD-DFT) | Predicts the UV-Vis absorption maxima and electronic transitions. researchgate.net |
| HOMO/LUMO Energies | DFT | Determines the electron-donating and accepting capabilities, crucial for electronic devices. researchgate.net |
| Binding Affinity to Proteins | Molecular Docking | Predicts the potential of a molecule as a drug candidate by simulating its interaction with a biological target. nih.gov |
Integration into Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Research
The rigid, planar structure and rich electronic properties of the carbazole nucleus make it an excellent building block for the construction of highly ordered supramolecular assemblies and metal-organic frameworks (MOFs). The integration of 9H-Carbazole, 3,9-dimethyl- and its derivatives into these advanced materials is a promising avenue for creating functional systems with applications in sensing, catalysis, and gas storage.
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into well-defined architectures. The carbazole moiety can participate in such interactions, driving the self-assembly of complex structures. The predictable and directional nature of metal-ligand coordination is also harnessed in coordination-driven self-assembly to create discrete two- and three-dimensional ensembles. mdpi.com
In the realm of MOFs, carbazole-functionalized ligands are being increasingly used to construct porous crystalline materials. MOFs are built from metal ions or clusters connected by organic linkers. By incorporating carbazole units into the linker molecules, the resulting MOF can inherit the photophysical or electronic properties of the carbazole. For example, a Cd-based MOF has been synthesized using a rigid, conjugated tricarboxylic acid ligand containing a carbazole core. beilstein-journals.org This material exhibits fluorescence and has been shown to be an effective sensor for detecting various organic pollutants, including antibiotics and nitroaromatic compounds, through a fluorescence quenching mechanism. beilstein-journals.org
Another study demonstrated the synthesis of a Zr-based MOF using a dicarboxyl linker with a carbazole group attached as a side arm. This "backfolded" design allows for the functionalization of the MOF's pores with carbazole units without disrupting the underlying framework structure. The resulting MOF showed improved stability and was capable of photocatalyzing the reductive dehalogenation of phenacyl bromide.
The following table provides examples of carbazole-based MOFs and their properties.
| MOF System | Carbazole-Based Ligand | Key Feature | Application |
| Cd-CBCD | 4,4′-(9-(4′-carboxy-[1,1′-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid | 3D supramolecular framework with fluorescence properties. beilstein-journals.org | Fluorescent sensing of organic pollutants. beilstein-journals.org |
| CdL | 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid | 2D layered framework that emits blue-violet light. | Luminescent materials. |
| ZrL1 | Dicarboxyl linker with a backfolded carbazole side arm | Porous solid with carbazole-functionalized channels. | Photocatalysis and fluorescent sensing. |
| Zn-based MOFs (1 and 2) | 9,9′-(1,4-phenylenebis(methylene))bis(9H-carbazole-3,6-dicarboxylic acid) | Pillared-paddle wheel type frameworks exhibiting strut-to-strut energy transfer and photochromism. | Photo-responsive materials. |
Q & A
Q. What are the common synthetic routes for preparing 3,9-dimethyl-9H-carbazole?
The synthesis typically involves alkylation and methylation strategies. For the 9-position, alkylation can be achieved using methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux in toluene . For the 3-position, nickel-catalyzed cross-coupling reactions with methyl Grignard reagents or photo-induced electron transfer deoxygenation methods have been employed in analogous carbazole derivatives . Purification via recrystallization (e.g., ethanol) ensures high yields (>85%) .
Q. How can the purity and structural integrity of 3,9-dimethyl-9H-carbazole be verified post-synthesis?
Purity is assessed via HPLC (≥98% purity threshold) and melting point analysis . Structural confirmation utilizes - and -NMR to identify methyl group resonances (e.g., δ 2.4–2.6 ppm for aromatic methyl) . X-ray crystallography (using SHELX for refinement) provides unambiguous confirmation of regiochemistry and crystal packing .
Q. What spectroscopic methods are most effective for characterizing 3,9-dimethyl-9H-carbazole?
Key techniques include:
- NMR : Assigns methyl groups and confirms substitution patterns .
- UV-Vis : Identifies π→π* transitions (λmax ~300–350 nm for carbazoles) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 210.2) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic structure of 3,9-dimethyl-9H-carbazole?
Density functional theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For example, methyl groups at 3 and 9 positions increase electron density at the carbazole core, enhancing hole-transport properties in organic electronics . Experimental NMR chemical shifts can be cross-validated with DFT-calculated values to resolve ambiguities .
Q. What strategies can resolve contradictions in reactivity data between different substituted carbazole derivatives?
Systematic substituent studies (e.g., comparing methyl, bromo, and tert-butyl groups) using Hammett parameters quantify electronic effects. For instance, methyl groups are electron-donating (+σm), altering reaction pathways in electrophilic substitutions . Controlled experiments under inert atmospheres minimize side reactions (e.g., oxidation at the 9-position) .
Q. How can the solubility and stability of 3,9-dimethyl-9H-carbazole be optimized for use in organic electronics?
Solubility is enhanced by introducing alkyl chains (e.g., octyl groups in analogous compounds) or using co-solvents like tetrahydrofuran. Stability under thermal stress is improved by steric shielding from the 9-methyl group, as shown in thermogravimetric analysis (TGA) of similar derivatives .
Q. What are the challenges in achieving regioselective methylation at the 3 and 9 positions of carbazole?
Competing reactions at the 6-position require directing groups (e.g., bromine) to block undesired sites . For 9-methylation, phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems . Regioselectivity at the 3-position is achieved via Pd-catalyzed C–H activation under microwave irradiation in some cases .
Q. What are the implications of methyl group substitution on the photophysical properties of carbazole derivatives?
Methyl groups at 3 and 9 positions reduce aggregation-induced quenching in OLEDs by steric hindrance, increasing photoluminescence quantum yield (PLQY) by ~15% compared to unsubstituted carbazoles . Time-resolved fluorescence spectroscopy reveals extended excited-state lifetimes (~5–10 ns) due to restricted non-radiative decay .
Q. How does the presence of methyl groups influence the crystal packing of 3,9-dimethyl-9H-carbazole?
X-ray studies of 9-(4-methoxyphenyl)-9H-carbazole show that methyl groups induce herringbone packing, reducing π-π stacking distances to ~3.5 Å . This enhances charge-carrier mobility in thin-film devices. SHELX-refined structures reveal intermolecular C–H···π interactions stabilizing the lattice .
Q. What role does the 9-methyl group play in the stability of carbazole derivatives under reaction conditions?
The 9-methyl group sterically shields the nitrogen atom, preventing oxidation to N-oxide byproducts during halogenation or nitration . Comparative studies with 9-ethyl analogs show similar stabilization, confirming steric effects dominate over electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
